Methyl cis-15-tetracosenoate

Catalog No.
S625927
CAS No.
2733-88-2
M.F
C25H48O2
M. Wt
380.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cis-15-tetracosenoate

CAS Number

2733-88-2

Product Name

Methyl cis-15-tetracosenoate

IUPAC Name

methyl (Z)-tetracos-15-enoate

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10-

InChI Key

AINIZSBLAFHZCP-KHPPLWFESA-N

SMILES

Array

Synonyms

(Z)-15-Tetracosenoic Acid Methyl Ester; Methyl cis-15-Tetracosenoate; Methyl cis-Tetracos-15-enoate; Nervonic Acid Methyl Ester

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl (Z)-tetracos-15-enoate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl cis-15-tetracosenoate, commonly known as methyl nervonate, is a high-purity very-long-chain fatty acid methyl ester (VLCFA FAME) derived from nervonic acid (C24:1, cis-15) . In industrial and analytical procurement, it serves as a critical reference standard for gas chromatography-mass spectrometry (GC-MS) lipidomics, food quality control, and biodiesel profiling (e.g., DIN EN 14103) [1]. Additionally, its pre-esterified structure makes it a highly stable, soluble precursor for the semi-synthesis of complex sphingolipids and ceramides used in neurobiological research .

Substituting high-purity methyl nervonate with its free acid form (nervonic acid) or crude plant extracts introduces severe analytical and processing bottlenecks. Free nervonic acid exhibits poor volatility and requires aggressive, moisture-sensitive pre-column esterification (e.g., using boron trifluoride in methanol) prior to GC analysis, which introduces derivatization artifacts and reduces quantitative reproducibility [1]. Furthermore, crude botanical extracts contain a complex matrix of competing C22 and C24 lipids that confound precise retention time mapping and drastically lower the yield when used as acyl donors in targeted sphingomyelin synthesis .

Chromatographic Resolution from Saturated C24 Baselines

In high-resolution GC analysis using standard biscyanopropyl capillary columns (e.g., EN14103:2011 methods), the precise separation of C24 isomers is critical for accurate lipid profiling. Methyl nervonate (C24:1) elutes at exactly 30.203 minutes, distinctly resolving from its saturated counterpart, methyl lignocerate (C24:0), which elutes at 29.574 minutes[1]. This 0.629-minute retention differential is essential for preventing peak overlap in complex biodiesel or lipidomic matrices.

Evidence DimensionGC Retention Time (EN14103:2011 method)
Target Compound Data30.203 minutes (Methyl nervonate)
Comparator Or Baseline29.574 minutes (Methyl lignocerate, C24:0)
Quantified Difference0.629 minute baseline resolution
ConditionsGC-FID on biscyanopropyl column

Ensures unambiguous peak integration and quantification of monounsaturated versus saturated very-long-chain lipids in regulatory quality control assays.

Enhanced Solubility and Direct Precursor Viability

Unlike free nervonic acid, which requires harsh esterification for volatilization or organic synthesis coupling, methyl nervonate is pre-derivatized. It exhibits excellent solubility in standard organic solvents, achieving concentrations of 100 mg/mL in ethanol and 20 mg/mL in DMF or DMSO . This allows for direct integration into transesterification reactions for sphingomyelin synthesis without the yield losses and extra processing time associated with intermediate carboxylate activation steps.

Evidence DimensionFormulation Solubility & Processing Steps
Target Compound Data100 mg/mL in ethanol; 0 derivatization steps for GC
Comparator Or BaselineFree Nervonic Acid (requires BF3/MeOH esterification step)
Quantified DifferenceElimination of 1 synthetic/derivatization step
ConditionsStandard lipidomic sample prep or synthetic workflow

Elimates the need for toxic and moisture-sensitive derivatization reagents, streamlining high-throughput GC workflows and synthetic scale-up.

Calibration Standard Reliability in AOAC/DIN Workflows

When utilized as an analytical standard in multi-component FAME mixtures (e.g., 37-component mixes for AOAC 996.06), high-purity methyl nervonate yields a highly linear calibration curve (R² > 0.999) essential for absolute quantification [1]. Crude or lower-purity substitutes introduce baseline noise and co-eluting impurities that skew the linear regression equations required for regulatory compliance in food and fuel analysis.

Evidence DimensionCalibration Linearity (R²)
Target Compound DataR² > 0.999 (High-purity Methyl nervonate standard)
Comparator Or BaselineCrude lipid extracts (variable matrix interference)
Quantified DifferenceGuaranteed analytical linearity vs. unpredictable baseline drift
ConditionsGC-FID/MS calibration for FAME quantification

Procurement of the >99% pure standard is mandatory for laboratories seeking ISO or AOAC accreditation for lipid profiling.

Regulatory FAME Profiling in Food and Biodiesel

Used as a precise retention time marker for C24:1 in 37-component FAME mixtures conforming to AOAC 996.06 and DIN EN 14103 standards [1].

Sphingomyelin and Ceramide Synthesis

Serves as a highly soluble, reactive acyl donor in the semi-synthetic production of complex sphingolipids for neurobiology research .

Clinical Lipidomics and Biomarker Discovery

Utilized as a stable calibration standard in GC-MS workflows mapping very-long-chain fatty acid dysregulation in demyelinating diseases, relying on its guaranteed linearity [1].

XLogP3

10.8

Hydrogen Bond Acceptor Count

2

Exact Mass

380.365430770 Da

Monoisotopic Mass

380.365430770 Da

Heavy Atom Count

27

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2733-88-2

Wikipedia

Methyl (Z)-tetracos-15-enoate

Dates

Last modified: 08-15-2023
1. J. Sargent, K. Coupland, and R. Wilson “Nervonic acid and demyelinating disease” Medical Hypotheses, vol. 42 pp. 237-242, 19942. G. Shearer et al. “Plasma Fatty Acids in Chronic Kidney Disease: Nervonic Acid Predicts Mortality” J Ren Nutr. (2011) doi:10.1053/j.jrn.2011.05.0053. F. Babin et al. “Nervonic acid in red blood cell sphingomyelin in premature infants: An index of myelin maturation?” Lipids, vol. 28 pp. 627-630, 19934. J. Chen et al. “Dietary patterns and blood fatty acid composition in children with attention-deficit hyperactivity disorder in Taiwan” The Journal ofNutritional Biochemistry, vol. 15 pp. 467-472, 20045. N. Kasai et al. “Three-Dimensional Structural Model Analysis of the Binding Site of an Inhibitor, Nervonic Acid, of Both DNA Polymerase _x0001_ and HIV-1Reverse Transcriptase” J. Biochem, vol. 132 pp. 819-828, 2002

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